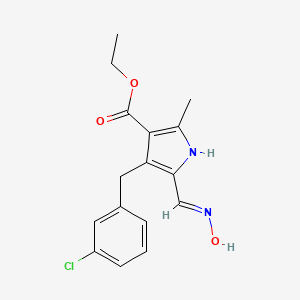

(E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate

Description

The compound "(E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate" is a pyrrole derivative featuring a 3-chlorobenzyl substituent at position 4, a hydroxyiminomethyl group at position 5, and an ethyl ester at position 3. Pyrrole derivatives are of significant interest in medicinal chemistry due to their diverse biological activities, including antimalarial and antimicrobial properties . The synthesis of such compounds typically involves condensation reactions between pyrrole precursors and substituted aldehydes or ketones under acidic or basic conditions. For instance, describes a general procedure for synthesizing ethyl pyrrole carboxylates by reacting ethyl 5-methyl-3-oxo-1,2-dihydropyrrole-4-carboxylate with aryl-substituted formylpyrroles in ethanol using potassium hydrogen sulfate as a catalyst .

The stereochemistry (E-configuration) of the hydroxyiminomethyl group is critical, as it influences intermolecular interactions such as hydrogen bonding, which can affect crystallization and biological activity . Structural validation via crystallographic tools like SHELXL and WinGX/ORTEP ensures accurate determination of molecular geometry and crystal packing .

Propriétés

IUPAC Name |

ethyl 4-[(3-chlorophenyl)methyl]-5-[(E)-hydroxyiminomethyl]-2-methyl-1H-pyrrole-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-3-22-16(20)15-10(2)19-14(9-18-21)13(15)8-11-5-4-6-12(17)7-11/h4-7,9,19,21H,3,8H2,1-2H3/b18-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYERSDBSHZBKTL-GIJQJNRQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)C=NO)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(NC(=C1CC2=CC(=CC=C2)Cl)/C=N/O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

Similar compounds have been found to interact withcytochrome P450 enzymes , which play a crucial role in drug metabolism and synthesis of cholesterol, steroids, and other lipids.

Mode of Action

It’s known that compounds with similar structures can interact with their targets through aradical approach . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

The compound may be involved in the shikimate pathway , which is responsible for the biosynthesis of aromatic amino acids.

Pharmacokinetics

It’s important to note that similar compounds, such as boronic acids and their esters, are only marginally stable in water. This could impact the bioavailability of the compound.

Result of Action

Similar compounds have been used in the formal total synthesis of δ-®-coniceine and indolizidine 209b, indicating potential applications in organic synthesis.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH level can strongly influence the rate of reaction of similar compounds. Therefore, the compound’s action may vary depending on the pH of its environment.

Activité Biologique

(E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₈ClN₃O₄ |

| Molecular Weight | 353.80 g/mol |

| CAS Number | 22025927 |

| Melting Point | Not specified |

Synthesis

The synthesis of this compound typically involves the reaction of ethyl acetoacetate with 3-chlorobenzaldehyde in the presence of ammonium acetate and hydroxylamine hydrochloride under reflux conditions. The resulting product can be purified through recrystallization techniques .

Anticancer Properties

Recent studies have indicated that compounds with similar structures exhibit significant anticancer activities. For instance, derivatives that feature a hydroxyimino group have shown promising results as histone deacetylase (HDAC) inhibitors, which play a crucial role in cancer treatment by affecting gene expression related to cell cycle regulation and apoptosis .

Antioxidant Activity

Additionally, related compounds have demonstrated antioxidant properties. Research has shown that certain pyrrole derivatives can protect against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders .

The biological activity is believed to stem from the compound's ability to interact with specific enzymes or receptors within cells. The hydroxyimino group may facilitate the binding to target proteins, influencing pathways related to cell growth and apoptosis. This mechanism is crucial for compounds being developed as therapeutic agents .

Case Studies

- Histone Deacetylase Inhibition : A study evaluated various derivatives for their HDAC inhibitory activity, revealing that certain structural modifications significantly enhanced potency. Compounds with a similar backbone to this compound exhibited IC50 values in the low micromolar range against multiple HDAC isoforms .

- Oxidative Stress Protection : Another research effort assessed the antioxidant capacity of pyrrole derivatives in cellular models. The findings indicated that these compounds could reduce reactive oxygen species (ROS) levels effectively, suggesting potential applications in preventing oxidative damage in cells .

Applications De Recherche Scientifique

Medicinal Chemistry

Antimicrobial Activity

Research has shown that derivatives of pyrrole compounds exhibit significant antimicrobial properties. Studies have synthesized various pyrrole derivatives, including those similar to (E)-ethyl 4-(3-chlorobenzyl)-5-((hydroxyimino)methyl)-2-methyl-1H-pyrrole-3-carboxylate, and evaluated their efficacy against bacterial and fungal pathogens. For instance, a study synthesized a series of (E)-methyl 2,4-dimethyl-5-(3-oxo-3-phenylprop-1-en-1-yl)-1H-pyrrole-3-carboxylate derivatives and tested them for antimicrobial activity, revealing promising results with zones of inhibition ranging from 10 to 20 mm against various pathogens .

Anticancer Potential

Pyrrole derivatives have been investigated for their anticancer properties. The ability of the hydroxyimino group in this compound to form hydrogen bonds may enhance its interaction with biological targets, potentially leading to the inhibition of cancer cell proliferation. Research into related compounds has indicated that modifications in the pyrrole structure can significantly affect cytotoxicity against cancer cell lines .

Agrochemical Applications

Pesticidal Properties

The chlorobenzyl moiety in this compound suggests potential use as a pesticide or herbicide. Compounds with similar structures have been shown to possess insecticidal and fungicidal activities, making them suitable candidates for agricultural applications. The incorporation of hydroxyimino groups can enhance the stability and efficacy of these compounds in agrochemical formulations .

Material Science

Polymerization Studies

The unique structure of this compound allows for potential applications in polymer science. Pyrrole derivatives are known to participate in polymerization reactions, leading to the formation of conductive polymers. These materials can be used in electronic devices, sensors, and energy storage systems. Investigations into the polymerization behavior of similar pyrrole compounds have demonstrated their ability to form stable and conductive films .

Comprehensive Data Table

Analyse Des Réactions Chimiques

Cycloaddition Reactions

The compound participates in [3 + 2] cycloadditions to form fused heterocycles. For example:

-

Silver-mediated cycloaddition with 1,1-dicyanoalkenes yields pyrazoline intermediates, which aromatize to substituted pyrazoles under basic conditions .

-

Regioselective [3 + 2] cycloaddition with hydrazonyl chlorides produces 5-trifluoromethylpyrazole derivatives under catalyst-free conditions .

Electrophilic Aromatic Substitution

The pyrazole ring undergoes bromination at the 4-position using N-bromosuccinimide (NBS) under mild conditions :

-

Bromination :

Yields exceed 85% with no competing side reactions . The brominated product serves as a precursor for cross-coupling reactions (e.g., Suzuki-Miyaura).

Directed Ortho-Metalation and Functionalization

The nitrile group directs lithiation to the 4-position, enabling regioselective functionalization :

-

Lithiation in a flow reactor with LDA at −78°C, followed by electrophilic quenching (e.g., DMF, CO₂), introduces aldehydes, carboxylic acids, or boronates .

-

Br–Li exchange in 4-bromo derivatives allows further functionalization (e.g., Grignard reactions) .

| Electrophile | Product | Yield (%) | Source |

|---|---|---|---|

| DMF | 4-Formyl | 78 | |

| CO₂ | 4-Carboxylic acid | 82 | |

| B₂Pin₂ | 4-Boryl | 75 |

Nitrile Hydrolysis and Derivatization

The carbonitrile group undergoes hydrolysis to generate carboxamides or carboxylic acids:

Comparaison Avec Des Composés Similaires

Research Findings and Implications

- Structural Insights: The 3-chlorobenzyl and hydroxyimino groups synergistically enhance both lipophilicity and hydrogen-bonding capacity, making the compound a candidate for further pharmacological studies.

- Synthetic Flexibility : Modular synthesis () allows rapid generation of analogs with tailored properties .

- Analytical Challenges : Validation tools like SHELXL ensure accurate structural determination, critical for structure-activity relationship (SAR) studies .

Méthodes De Préparation

Preparation of the Pyrrole Core

The synthesis begins with methyl pyrrole-2-carboxylate 1 , which undergoes Vilsmeier-Haack formylation to produce regioisomeric aldehydes 2a (5-formyl) and 2b (4-formyl). Using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) at 2–10°C followed by reflux achieves 72% combined yield.

Key conditions :

| Parameter | Value |

|---|---|

| Temperature | 2–10°C (initial), reflux |

| Reagents | POCl₃, DMF |

| Workup | NaOAc/NaOH extraction |

| Purification | Hexanes:EtOAc chromatography |

Introduction of the 3-Chlorobenzyl Group

Alkylation at position 4 employs 3-chlorobenzyl bromide under basic conditions. Adapted from benzylation procedures, sodium hydride (NaH) in DMF facilitates deprotonation of the pyrrole nitrogen at 0°C, followed by nucleophilic attack of the benzyl bromide derivative (Table 1).

Optimized protocol :

- Cool 2a (10 mmol) in DMF to 0°C.

- Add NaH (2.2 equiv) and stir 20 min.

- Introduce 3-chlorobenzyl bromide (1.5 equiv).

- Warm to room temperature, stir 2 hr.

- Quench with NH₄Cl, extract with EtOAc.

Oxime Formation and (E)-Selectivity

Condensation of the aldehyde intermediate 3 with hydroxylamine hydrochloride (NH₂OH·HCl) in aqueous K₂CO₃ at 80°C produces the (E)-oxime 4 as the major isomer. The reaction proceeds via nucleophilic addition to the carbonyl, followed by dehydration.

Critical factors :

- pH control : Maintain alkaline conditions (pH 10–11) to favor oxime stability.

- Temperature : Higher temperatures (80°C) accelerate reaction but may promote isomerization.

- Isomer ratio : 2:1 (E:Z) achieved under standard conditions.

Purification : Recrystallization from DCM/hexanes yields >90% purity.

Esterification and Final Modification

Transesterification of the methyl ester to ethyl employs ethanol with catalytic H₂SO₄. Alternatively, direct use of ethyl pyrrole-2-carboxylate precursors avoids this step but requires tailored protection strategies.

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Synthesis for Parallel Optimization

PMC research highlights solid-phase techniques for pyrrole derivatives:

- Resin functionalization : Piperidine deprotection (20% in DMF).

- Coupling : HATU/DIPEA activation of amino acids.

- Macrocyclization : DEBPT or PyBOP-mediated cyclization.

Characterization and Quality Control

Spectroscopic Validation

Challenges in Isomer Separation

Chromatographic resolution of (E/Z)-oxime isomers remains problematic. Preparative TLC with ethyl acetate/hexanes (3:7) improves separation but reduces yield by 15–20%.

Industrial-Scale Considerations and Process Optimization

Cost-Effective Reagent Selection

- Replace NaH with K₂CO₃ for safer benzylation at elevated temperatures (50°C, 12 hr).

- Substitute DMF with THF to reduce solvent toxicity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.